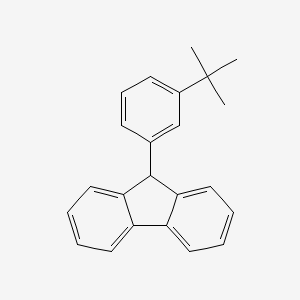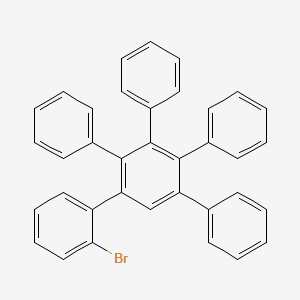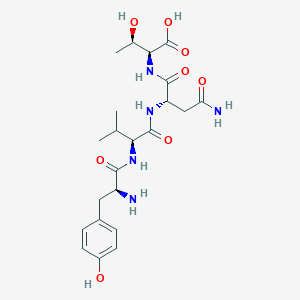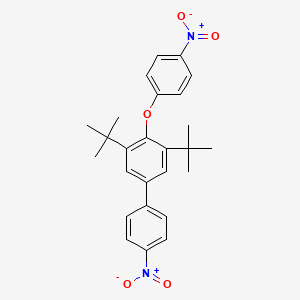
9-(3-Tert-butylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Tert-butylphenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-tert-butylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butylphenylboronic acid and 9-bromo-9H-fluorene.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-tert-butylphenylboronic acid and 9-bromo-9H-fluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-(3-tert-butylphenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Nitro or halogenated fluorene derivatives.
Applications De Recherche Scientifique
Chemistry: 9-(3-tert-butylphenyl)-9H-fluorene is used as a building block in the synthesis of various organic compounds and materials. It serves as a precursor for the preparation of functionalized fluorene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives have been studied for their potential as inhibitors of enzymes such as acetylcholinesterase . This suggests possible applications in the development of therapeutic agents for neurological disorders.
Industry: In the industrial sector, this compound and its derivatives are used in the production of high-performance polymers and advanced materials. These materials find applications in optoelectronic devices, including organic photovoltaics and field-effect transistors .
Mécanisme D'action
The mechanism of action of 9-(3-tert-butylphenyl)-9H-fluorene is primarily related to its electronic properties and interactions with molecular targets. The presence of the tert-butyl group and the fluorene core influences the compound’s ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial in its applications as an organic semiconductor and in optoelectronic devices .
Comparaison Avec Des Composés Similaires
9-Phenyl-9H-fluorene: Lacks the tert-butyl group, resulting in different electronic properties and reactivity.
9-(4-Tert-butylphenyl)-9H-fluorene: Similar structure but with the tert-butyl group in the para position, affecting steric and electronic characteristics.
9-(3,5-Di-tert-butylphenyl)-9H-fluorene: Contains two tert-butyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness: The unique feature of 9-(3-tert-butylphenyl)-9H-fluorene is the specific positioning of the tert-butyl group on the phenyl ring, which influences its steric and electronic properties. This positioning enhances its stability and makes it suitable for specific applications in organic electronics and materials science .
Propriétés
Numéro CAS |
651042-74-9 |
|---|---|
Formule moléculaire |
C23H22 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
9-(3-tert-butylphenyl)-9H-fluorene |
InChI |
InChI=1S/C23H22/c1-23(2,3)17-10-8-9-16(15-17)22-20-13-6-4-11-18(20)19-12-5-7-14-21(19)22/h4-15,22H,1-3H3 |
Clé InChI |
ROUVPFHYROCBLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)

![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12599171.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)



![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
